6-bromo-4-methyl-1H-indole-2-carboxylic acid

Medicinal chemistry Structure-activity relationship Indole scaffold design

6-Bromo-4-methyl-1H-indole-2-carboxylic acid (CAS 18873-97-7) is a disubstituted indole-2-carboxylic acid derivative with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol. The compound bears a bromine atom at the indole C6 position, a methyl group at the C4 position, and a carboxylic acid moiety at the C2 position.

Molecular Formula C10H8BrNO2
Molecular Weight 254.083
CAS No. 18873-97-7
Cat. No. B2962107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-4-methyl-1H-indole-2-carboxylic acid
CAS18873-97-7
Molecular FormulaC10H8BrNO2
Molecular Weight254.083
Structural Identifiers
SMILESCC1=CC(=CC2=C1C=C(N2)C(=O)O)Br
InChIInChI=1S/C10H8BrNO2/c1-5-2-6(11)3-8-7(5)4-9(12-8)10(13)14/h2-4,12H,1H3,(H,13,14)
InChIKeyRLJIIICUHBNIRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-4-methyl-1H-indole-2-carboxylic acid (CAS 18873-97-7): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


6-Bromo-4-methyl-1H-indole-2-carboxylic acid (CAS 18873-97-7) is a disubstituted indole-2-carboxylic acid derivative with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . The compound bears a bromine atom at the indole C6 position, a methyl group at the C4 position, and a carboxylic acid moiety at the C2 position. This substitution pattern simultaneously provides a heavy-atom handle for palladium-catalyzed cross-coupling chemistry (C6–Br), a steric and electronic modulator (C4–CH3), and a derivatizable carboxyl group (C2–COOH) suitable for amide coupling or esterification. The compound is commercially available as a research chemical from multiple suppliers, with standard purity specifications ranging from 95% to 98% .

Why Generic Substitution of 6-Bromo-4-methyl-1H-indole-2-carboxylic acid (CAS 18873-97-7) with Simpler Indole-2-carboxylic Acid Analogs is Not Scientifically Justified


Procurement decisions that treat indole-2-carboxylic acid derivatives as interchangeable building blocks ignore critical structure–activity relationship (SAR) evidence. Published SAR studies on indole-2-carboxylic acid scaffolds consistently demonstrate that the indole C6 position tolerates—and often requires—large lipophilic substituents for target engagement, while the C4 position is restricted to small groups [1]. In the IDO1/TDO dual-inhibitor series, 6-substituted indole-2-carboxylic acid derivatives achieve low-micromolar to double-digit nanomolar IC50 values, whereas unsubstituted or differently substituted analogs show substantially weaker potency [2]. Furthermore, crystallographic evidence confirms that the 6-bromo substituent directly participates in binding-pocket interactions within the malate synthase active site of Mycobacterium tuberculosis (PDB 5CC3, resolution 2.20 Å), demonstrating that the bromine atom is not merely a synthetic placeholder but a pharmacophoric element [3]. Replacing 6-bromo-4-methyl-1H-indole-2-carboxylic acid with 6-bromo-1H-indole-2-carboxylic acid (lacking the C4-methyl), 4-methyl-1H-indole-2-carboxylic acid (lacking the C6-bromo), or the parent indole-2-carboxylic acid (lacking both substituents) therefore results in a chemically and pharmacologically distinct entity with unvalidated activity in any given assay system.

Quantitative Differentiation Evidence for 6-Bromo-4-methyl-1H-indole-2-carboxylic acid (CAS 18873-97-7) Versus Closest Structural Analogs


Structural Uniqueness: Simultaneous C6-Br, C4-CH3, and C2-COOH Substitution Pattern Versus Mono-Substituted Analogs

6-Bromo-4-methyl-1H-indole-2-carboxylic acid (MW 254.08, C10H8BrNO2) is the only commercially available indole-2-carboxylic acid derivative that simultaneously incorporates a C6 bromine atom, a C4 methyl group, and a C2 carboxylic acid. The closest analogs—6-bromo-1H-indole-2-carboxylic acid (CAS 16732-65-3, MW 240.05, C9H6BrNO2), 4-methyl-1H-indole-2-carboxylic acid (CAS 18474-57-2, MW 175.18, C10H9NO2), and indole-2-carboxylic acid (CAS 147-85-3, MW 161.16, C9H7NO2)—each lack at least one of these three functional elements . The C6-Br provides a heavy atom for X-ray crystallographic phasing and a synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.); the C4-CH3 introduces steric bulk and modulates indole NH acidity; the C2-COOH enables direct amidation or esterification without protecting-group manipulation. No single alternative compound provides all three of these orthogonal synthetic vectors simultaneously.

Medicinal chemistry Structure-activity relationship Indole scaffold design

SAR Precedent: 6-Position of Indole-2-carboxylic Acid Scaffold Accommodates Large Lipophilic Substituents Critical for Target Potency

In a systematic SAR study of 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives as GPR17 agonists, Baqi et al. (J Med Chem, 2018) demonstrated that the indole 6-position accommodates large lipophilic residues, while the 4-position is restricted to small substituents [1]. Specifically, 4-fluoro-6-bromo substitution (PSB-18422) yielded an EC50 of 27.9 nM, representing a ~10-fold improvement over the 6-phenoxy analog PSB-1737 (EC50 270 nM). The C6-bromo substitution was critical for potency, and the C4 position tolerated only small groups (F, Cl, CH3). This SAR framework establishes that 6-bromo-4-methyl-1H-indole-2-carboxylic acid (CAS 18873-97-7) occupies a privileged region of indole-2-carboxylic acid chemical space—the combination of C6-Br (lipophilic, large) and C4-CH3 (small, tolerated) is directly aligned with the empirically validated pharmacophoric requirements for this scaffold.

GPR17 agonism Indole SAR Drug discovery

IDO1/TDO Dual Inhibitor Scaffold Validation: 6-Substituted Indole-2-carboxylic Acid Derivatives Achieve Low-Micromolar IC50 Values

Cui et al. (Eur J Med Chem, 2020) synthesized and evaluated a series of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors [1]. Among 6-acetamido-indole-2-carboxylic acid derivatives, compound 9o-1 achieved IC50 values of 1.17 μM (IDO1) and 1.55 μM (TDO), while an oxidized para-benzoquinone derivative 9p-O reached double-digit nanomolar inhibition against both enzymes. Critically, the 6-position substitution was essential for dual inhibitory activity; unsubstituted indole-2-carboxylic acid showed negligible inhibition in this assay system. Although 6-bromo-4-methyl-1H-indole-2-carboxylic acid itself was not directly tested in this study, its 6-bromo substituent serves as a versatile precursor for installing the 6-acetamido or related functionalities identified as potency-driving. In contrast, 4-methyl-1H-indole-2-carboxylic acid (lacking the C6 substitution handle) cannot be directly elaborated to these active derivatives without additional synthetic steps to functionalize the C6 position, which on the methyl-substituted indole is non-trivial due to competing reactivity at C5 and C7.

IDO1 inhibition TDO inhibition Cancer immunotherapy

Crystallographic Validation: 6-Bromoindole-2-carboxylic Acid Engages the Malate Synthase Active Site of Mycobacterium tuberculosis (PDB 5CC3)

The co-crystal structure of 6-bromo-1H-indole-2-carboxylic acid with Mycobacterium tuberculosis malate synthase (PDB 5CC3, resolution 2.20 Å) provides direct crystallographic evidence that the 6-bromo substituent on the indole-2-carboxylic acid scaffold forms specific interactions within a validated drug target binding pocket [1]. The structure, deposited by Huang et al. (2015), shows the bromine atom occupying a defined sub-pocket, contributing to binding affinity. While the co-crystallized ligand is 6-bromo-1H-indole-2-carboxylic acid (lacking the C4-methyl group), the structural data confirm that the C6-Br is not merely a synthetic bystander but participates in target engagement. 4-Methyl-1H-indole-2-carboxylic acid lacks any crystallographic validation for target binding, as no analogous PDB entry exists for the 4-methyl analog in complex with malate synthase or any other target. The 4-methyl group in 6-bromo-4-methyl-1H-indole-2-carboxylic acid may further enhance binding through additional van der Waals contacts, though this remains to be experimentally confirmed.

Structural biology Fragment-based drug discovery Antitubercular drug targets

Procurement Cost and Availability Differential: 6-Bromo-4-methyl-1H-indole-2-carboxylic acid Commands a Significant Price Premium Reflecting Synthetic Complexity

Commercial pricing data reveal that 6-bromo-4-methyl-1H-indole-2-carboxylic acid (CAS 18873-97-7) is priced at a substantial premium compared to its mono-substituted analogs, reflecting the greater synthetic complexity of installing both C6-Br and C4-CH3 substituents simultaneously on the indole-2-carboxylic acid scaffold. From Biosynth, the target compound is priced at approximately $650.00 per 50 mg ($13.00/mg) . In contrast, 6-bromo-1H-indole-2-carboxylic acid (CAS 16732-65-3) is available from Santa Cruz Biotechnology at approximately $100.00 per 1 g ($0.10/mg) , and 4-methyl-1H-indole-2-carboxylic acid (CAS 18474-57-2) is available from Sigma-Aldrich (via Krackeler) at $185.00 per 100 mg ($1.85/mg) [1]. The target compound is approximately 130-fold more expensive per milligram than the 6-bromo analog and approximately 7-fold more expensive than the 4-methyl analog. This price differential is consistent with the increased number of synthetic steps required to introduce both substituents regioselectively. For procurement decisions, this means that purchasing the pre-assembled disubstituted scaffold avoids the cost and yield losses associated with sequential functionalization of a mono-substituted starting material.

Chemical procurement Cost-benefit analysis Building block sourcing

Purity and QC Documentation: Bidepharm Provides 95% Purity with Batch-Specific NMR, HPLC, and GC Data

Bidepharm supplies 6-bromo-4-methyl-1H-indole-2-carboxylic acid (CAS 18873-97-7) at a standard purity of 95% and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of QC documentation exceeds what is typically available for less common disubstituted indole building blocks. For comparison, Sigma-Aldrich explicitly states for 4-methyl-1H-indole-2-carboxylic acid (CAS 18474-57-2, Catalog # CDS008967) that they do not collect analytical data for this product and that the buyer assumes responsibility for confirming identity and purity [1]. This distinction is critical for applications where batch-to-batch reproducibility affects downstream biological assay outcomes. The availability of NMR and HPLC traces for the target compound allows users to verify structural integrity and purity before committing the compound to multi-step synthetic sequences or sensitive biological assays, reducing the risk of failed experiments due to misidentified or degraded starting material.

Quality control Analytical chemistry Reproducibility

Optimal Research and Industrial Application Scenarios for 6-Bromo-4-methyl-1H-indole-2-carboxylic acid (CAS 18873-97-7)


Divergent Library Synthesis for Indole-Based Kinase or GPCR Inhibitor Programs

Medicinal chemistry teams constructing focused libraries around the indole-2-carboxylic acid scaffold can use 6-bromo-4-methyl-1H-indole-2-carboxylic acid as a single starting material for three-directional divergent synthesis. The C2-COOH can be directly amidated with diverse amine partners; the C6-Br can undergo Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to introduce aryl, amino, or alkynyl diversity; and the C4-CH3 provides a fixed steric/electronic modulator. This strategy is supported by SAR data showing that the 6-position tolerates large lipophilic groups (Baqi et al., J Med Chem 2018) [1] and that 6-substituted indole-2-carboxylic acid derivatives achieve potent IDO1/TDO dual inhibition (Cui et al., Eur J Med Chem 2020) [2]. Starting from this disubstituted scaffold eliminates the need for sequential C6 functionalization of a 4-methylindole-2-carboxylic acid precursor, which would require directing-group strategies or non-selective electrophilic aromatic substitution conditions.

Fragment-Based Drug Discovery Against Malate Synthase and Related Metabolic Targets

The co-crystal structure of 6-bromo-1H-indole-2-carboxylic acid with M. tuberculosis malate synthase (PDB 5CC3, resolution 2.20 Å) [1] establishes the 6-bromoindole-2-carboxylic acid chemotype as a validated fragment hit for this antitubercular target. 6-Bromo-4-methyl-1H-indole-2-carboxylic acid provides a structurally related fragment with an additional C4-methyl group that can be used to probe the steric tolerance of the adjacent sub-pocket. The bromine atom at C6 also facilitates anomalous scattering in X-ray crystallography, enabling unambiguous placement of the ligand in electron density maps during fragment soaking experiments. The availability of batch-specific NMR and HPLC QC data from Bidepharm [2] further supports the use of this compound in crystallographic fragment screening, where compound identity and purity directly affect the interpretability of electron density.

Synthetic Methodology Development Leveraging Orthogonal Reactive Handles

For academic and industrial process chemistry groups developing regioselective functionalization methodologies on polysubstituted indoles, 6-bromo-4-methyl-1H-indole-2-carboxylic acid serves as an ideal model substrate. The three electronically and sterically distinct positions (C2-COOH, C4-CH3, C6-Br) allow systematic exploration of chemoselectivity in amidation, esterification, cross-coupling, and C–H activation reactions. The commercial availability of the compound at 95-98% purity with QC documentation [1] ensures that methodology studies are conducted on well-characterized material, facilitating reproducibility and comparison across research groups. The significant price premium of the disubstituted scaffold (~$13.00/mg versus ~$0.10/mg for the 6-bromo analog) [2] also makes it economically relevant to develop efficient synthetic routes to this compound class, as improvements in synthetic efficiency could substantially reduce procurement costs for downstream medicinal chemistry applications.

IDO1/TDO Dual Inhibitor Lead Optimization with Pre-installed 6-Bromo Handle

Research groups pursuing IDO1/TDO dual inhibitors for cancer immunotherapy can employ 6-bromo-4-methyl-1H-indole-2-carboxylic acid as a key intermediate for lead optimization. The published SAR from Cui et al. (Eur J Med Chem, 2020) demonstrates that 6-substituted indole-2-carboxylic acid derivatives achieve IDO1 IC50 values ranging from low-micromolar (1.17 μM for compound 9o-1) to double-digit nanomolar (compound 9p-O) [1]. The C6-bromo substituent can be directly converted to 6-amino, 6-amido, 6-aryl, or 6-heteroaryl groups via well-established palladium-catalyzed transformations, providing rapid access to the chemical space identified as productive for dual enzyme inhibition. The C4-methyl group provides a fixed substituent at a position where SAR indicates only small groups are tolerated, reducing the synthetic degrees of freedom and focusing optimization efforts on the productive vectors (C2-amide elaboration and C6 diversification).

Quote Request

Request a Quote for 6-bromo-4-methyl-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.